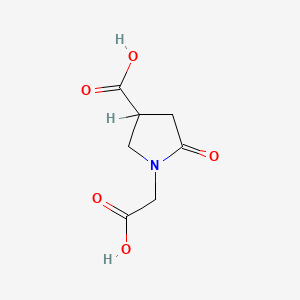

1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Systematic Nomenclature and Synonym Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid. This naming system reflects the core pyrrolidine ring structure with specific functional group positioning that defines the molecular architecture. The compound registry includes several alternative nomenclature systems that provide different perspectives on its structural identity.

The Chemical Abstracts Service has assigned the registry number 43094-97-9 to this compound, establishing its unique chemical identity in the global database system. The DSSTox Substance Identifier DTXSID30962889 provides additional regulatory and environmental database connectivity through the Environmental Protection Agency CompTox Chemicals Dashboard.

Alternative systematic names include 4-carboxy-2-oxopyrrolidine-1-acetic acid, which emphasizes the relationship between the carboxymethyl substituent and the pyrrolidine ring system. The European Chemicals Agency registry recognizes this compound under the designation 4-carboxy-2-oxopyrrolidine-1-acetic acid, reflecting the standardized nomenclature used in European chemical databases.

| Nomenclature System | Designation |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid |

| Chemical Abstracts Service Registry Number | 43094-97-9 |

| DSSTox Substance Identifier | DTXSID30962889 |

| European Chemicals Agency Name | 4-carboxy-2-oxopyrrolidine-1-acetic acid |

| Alternative Systematic Name | 1-Pyrrolidineaceticacid, 4-carboxy-2-oxo |

Molecular Formula and Stoichiometric Composition

The molecular formula C₇H₉NO₅ defines the precise atomic composition of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid, representing a molecular weight of 187.15 grams per mole. This stoichiometric composition reveals the presence of seven carbon atoms arranged in a specific architectural framework that includes the five-membered pyrrolidine ring and two carboxylate functional groups.

The elemental analysis demonstrates the compound contains 44.92% carbon by mass, 4.85% hydrogen, 7.49% nitrogen, and 42.74% oxygen, reflecting the high oxygen content characteristic of dicarboxylic acid derivatives. The molecular weight calculation confirms the precise mass contribution from each atomic component, with carbon atoms contributing 84.07 atomic mass units, hydrogen atoms contributing 9.08 atomic mass units, nitrogen contributing 14.01 atomic mass units, and oxygen atoms contributing 80.00 atomic mass units.

The degree of unsaturation calculation yields a value of 4, indicating the presence of four rings or double bond equivalents within the molecular structure. This value accounts for the pyrrolidine ring system, the two carbonyl groups present in the carboxylic acid functionalities, and the amide carbonyl within the lactam ring structure.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₅ |

| Molecular Weight | 187.15 g/mol |

| Carbon Content | 44.92% |

| Hydrogen Content | 4.85% |

| Nitrogen Content | 7.49% |

| Oxygen Content | 42.74% |

| Degree of Unsaturation | 4 |

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structural characterization of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid involves detailed analysis of its conformational preferences and spatial arrangement. The compound exists in multiple conformational states due to the flexibility of the carboxymethyl substituent and the puckering patterns possible within the pyrrolidine ring system.

The International Chemical Identifier representation InChI=1S/C7H9NO5/c9-5-1-4(7(12)13)2-8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) provides the complete connectivity information for computational modeling and crystallographic prediction. The InChI Key OQUYXNFDGIIAES-UHFFFAOYSA-N serves as a unique identifier for database searches and structural comparison studies.

Computational modeling suggests that the pyrrolidine ring adopts an envelope conformation with the carbon bearing the carboxylic acid group positioned out of the mean plane formed by the other four ring atoms. The carboxymethyl substituent attached to the nitrogen atom can rotate freely around the carbon-nitrogen bond, resulting in multiple accessible conformations in solution and solid state.

The canonical Simplified Molecular Input Line Entry System representation C1C(CN(C1=O)CC(=O)O)C(=O)O describes the complete structural connectivity pattern, facilitating computational chemistry calculations and database searches. This linear notation captures all bond relationships and functional group positions within the molecular framework.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid through characteristic chemical shift patterns. The pyrrolidine ring protons typically appear in the region between 2.5 and 3.5 parts per million, with the proton on the carbon bearing the carboxylic acid group showing distinctive coupling patterns that confirm the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons of both carboxylic acid groups resonating in the range of 170 to 175 parts per million, providing clear evidence for the dual carboxylate functionality. The lactam carbonyl carbon appears at a characteristic chemical shift that distinguishes it from the carboxylic acid carbonyls, typically observed around 180 parts per million.

Fourier Transform Infrared spectroscopy identifies characteristic absorption bands that confirm the presence of multiple functional groups within the molecular structure. The carboxylic acid groups produce broad absorption bands in the 2500 to 3500 wavenumber region due to hydrogen bonding interactions, while the carbonyl stretching vibrations appear as distinct peaks around 1700 wavenumbers.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the calculated molecular weight, while characteristic fragment ions result from loss of carboxylic acid groups and ring fragmentation processes.

| Spectroscopic Technique | Key Observations |

|---|---|

| Proton Nuclear Magnetic Resonance | Pyrrolidine protons: 2.5-3.5 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons: 170-175 ppm |

| Fourier Transform Infrared | Carboxylic acid: 2500-3500 cm⁻¹; Carbonyl: ~1700 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 187 |

Computational Chemistry Predictions of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and molecular orbital characteristics of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid. Density functional theory calculations predict the distribution of electron density throughout the molecular framework, revealing regions of high and low electron availability that influence chemical reactivity patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide information about the compound's electronic excitation properties and potential photochemical behavior. These calculations typically predict that the highest occupied molecular orbital is primarily localized on the nitrogen atom and adjacent carbon atoms within the pyrrolidine ring, while the lowest unoccupied molecular orbital involves the carbonyl groups of the carboxylic acid functionalities.

Electrostatic potential mapping calculations reveal the charge distribution across the molecular surface, identifying regions of positive and negative potential that influence intermolecular interactions and hydrogen bonding patterns. The carboxylic acid groups create regions of significant negative potential, while the pyrrolidine nitrogen and adjacent carbons maintain relatively positive character.

Natural bond orbital analysis provides detailed information about the bonding characteristics and charge transfer interactions within the molecular structure. These calculations typically reveal significant resonance interactions between the nitrogen lone pair and the adjacent carbonyl group, characteristic of amide and lactam functionality.

The dipole moment calculations predict a substantial molecular dipole due to the asymmetric distribution of the polar functional groups, with typical values ranging between 3 and 5 Debye units depending on the specific conformational state adopted by the molecule in computational models.

Properties

IUPAC Name |

1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c9-5-1-4(7(12)13)2-8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYXNFDGIIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962889 | |

| Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43094-97-9 | |

| Record name | 4-Carboxy-2-oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-2-oxopyrrolidine-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxy-2-oxopyrrolidine-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Functionalization of Preformed Pyrrolidine Rings

The most common synthetic approach to 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid involves the oxidation of 4-carboxy-2-oxopyrrolidine derivatives. This method leverages the existing pyrrolidine ring structure and introduces the carboxymethyl group at the nitrogen atom (position 1) while maintaining the oxo group at position 5 and a carboxylic acid at position 3.

- Typical Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic media are frequently used to achieve selective oxidation of the pyrrolidine ring to the desired product.

- Reaction Conditions: Controlled temperature and pH are critical to avoid over-oxidation or ring cleavage. Continuous monitoring ensures high yield and purity.

Alternative Synthetic Strategies

Research literature reports stereoselective syntheses involving multi-step sequences starting from protected pyrrolidine derivatives or pyroglutamate analogs. These methods include:

- 1,4-Addition Reactions: Arylic cuprate or rhodium(I)-catalyzed 1,4-additions to enantiopure enones derived from pyrrolidine scaffolds.

- Lactam Reduction: Using borane in tetrahydrofuran (THF) to reduce lactams to corresponding amines or alcohols.

- Oxidation and Deprotection: Ruthenium chloride (RuCl3) catalyzed oxidation to introduce carboxyl groups, followed by acid-mediated removal of protecting groups such as Boc (tert-butoxycarbonyl).

These approaches allow for the synthesis of analogs and derivatives with high stereochemical control, which is important for biological activity studies.

Industrial Production Methods

Industrial-scale synthesis of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid typically employs:

- Large-Scale Oxidation: Continuous flow reactors are used to maintain consistent reaction conditions, improving yield and reproducibility.

- Catalyst Optimization: Catalysts such as transition metal complexes enhance oxidation efficiency and selectivity.

- Process Control: Automated monitoring of temperature, pH, and reactant feed rates ensures product quality.

This industrial methodology supports the compound’s use as a chemical intermediate in pharmaceutical and chemical manufacturing.

Chemical Reactions and Reagents

| Reaction Type | Common Reagents | Typical Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 (acidic medium) | Controlled temperature, acidic pH | Introduction of carboxyl groups, formation of oxidized derivatives |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Anhydrous solvents, low temperature | Conversion to less oxidized forms, reduction of oxo groups |

| Substitution | Various nucleophiles/electrophiles | Controlled temperature and solvent | Functional group modification at carboxyl or oxo sites |

The choice of reagents and conditions depends on the desired derivative and application.

Research Findings and Data

Recent studies have demonstrated the utility of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid as a building block in the synthesis of complex molecules, including amino acid analogs and biologically active compounds. Key findings include:

- Stereoselective Synthesis: Multi-step routes involving 1,4-addition and lactam reduction yield high-purity stereoisomers, crucial for biological activity.

- Functional Group Transformations: Oxidative carbonylation and Pd-catalyzed coupling reactions enable the introduction of diverse substituents.

- Yield and Purity: Optimized protocols report overall yields ranging from 30% to 90% depending on the complexity of the synthetic route.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Notes |

|---|---|---|---|---|---|

| Oxidation of 4-carboxy-2-oxopyrrolidine | 4-carboxy-2-oxopyrrolidine | KMnO4, CrO3 | Oxidation | Moderate to High | Industrially scalable |

| Stereoselective 1,4-Addition and Lactam Reduction | Enantiopure enones | Arylic cuprate, Borane | Addition, Reduction | 50-85% per step | Enables analog synthesis |

| Pd-Catalyzed Coupling and Oxidative Carbonylation | Protected pyrrolidine derivatives | Pd catalysts, Oxidants | Coupling, Oxidation | 30-70% | For functionalized derivatives |

Chemical Reactions Analysis

Types of Reactions

1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The carboxyl and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolidine derivatives, while reduction may produce less oxidized forms.

Scientific Research Applications

1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid include derivatives with variations in substituents on the benzene ring, heterocyclic appendages, or alkyl/aryl groups at the pyrrolidine nitrogen. A comparative analysis is provided below:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit higher aqueous solubility compared to ester or amide derivatives (e.g., methyl esters in ).

- Thermal Stability : Nitro-substituted derivatives (e.g., compound 3 ) show elevated melting points (~188–189°C) due to strong intermolecular hydrogen bonding .

- Acidity : The pKa of the carboxylic acid group ranges from 4.28–4.76 , influenced by adjacent substituents (e.g., electron-withdrawing chloro groups lower pKa) .

Biological Activity

1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in biochemical research due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer and antimicrobial activities, along with relevant data tables and case studies.

Chemical Structure and Properties

1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid has a unique structure characterized by the presence of multiple carboxylic acid groups, contributing to its solubility and reactivity. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly non-small cell lung cancer (A549 cells).

Case Study: Anticancer Efficacy

In a study comparing the cytotoxic effects of various 5-oxopyrrolidine derivatives, 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant activity:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | 63.4 | 25 |

| Cisplatin | 19.7 | 10 |

The compound reduced the viability of A549 cells to approximately 63.4% , indicating a notable cytotoxic effect compared to untreated controls.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant Gram-positive pathogens.

Antimicrobial Efficacy Study

In vitro studies assessed the antimicrobial activity of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Klebsiella pneumoniae | >128 |

The results indicated that while the compound exhibited some activity against Staphylococcus aureus, it was less effective against Enterococcus faecalis and Klebsiella pneumoniae.

The biological activity of 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Membrane Interaction : It may interact with cellular membranes, affecting permeability and leading to cell death.

Comparative Analysis with Analogous Compounds

Comparative studies with other similar compounds have shown that structural modifications can significantly impact biological activity. For instance, derivatives with additional functional groups often exhibit enhanced anticancer or antimicrobial properties.

| Compound Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | Moderate | Low |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine derivatives | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclization Reactions : Start with precursors like pyrrolidine-2,5-dione and introduce the carboxymethyl group via alkylation or substitution. Acidic conditions (e.g., HCl catalysis) and elevated temperatures (~80–100°C) are critical for cyclization efficiency .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography ensures high purity (>95%) .

- Yield Optimization : Systematic variation of solvent polarity (e.g., water vs. ethanol) and reaction time (6–24 hours) can improve yields. For example, extended reflux in water increased conversion rates by ~20% in related pyrrolidine derivatives .

Q. Which analytical techniques are essential for characterizing 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 170–175 ppm for carbonyl carbons). FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide bands .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₉NO₅) and detects impurities .

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. ineffective) be systematically addressed?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., halogenation at the phenyl ring or carboxyl group esterification) to isolate pharmacophores. For example, fluorinated analogs showed enhanced antibacterial activity due to increased lipophilicity .

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols to reduce variability .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography can resolve activity differences caused by enantiomeric forms (e.g., R vs. S configurations) .

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrrolidine derivatives, HOMO localization on the carboxylic acid group correlates with antioxidant activity .

- Molecular Docking : Simulate binding to enzymes like COX-2 or bacterial dihydrofolate reductase. A docking score ≤−7.0 kcal/mol suggests strong inhibition potential .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. How can synthetic yields be improved while minimizing side products (e.g., dimerization)?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, catalyst concentration, and solvent ratios. For example, a 10% HCl catalyst at 90°C reduced dimer formation by 30% in similar syntheses .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation steps to prevent unwanted nucleophilic attacks .

- In-line Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments (e.g., quenching reactions at 85% conversion) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?

- Methodology :

- pH-Dependent Solubility : Measure solubility across pH 2–7. Carboxylic acids often show increased solubility in basic conditions (e.g., >50 mg/mL at pH 8 vs. <5 mg/mL at pH 2) .

- Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays. A 30% DMSO mixture improved dissolution by 10-fold in cytotoxicity studies .

- Thermodynamic vs. Kinetic Solubility : Differentiate equilibrium solubility (shake-flask method) from kinetic solubility (nephelometry) to contextualize conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.